molecular formula C34H41NO4SSi B019281 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene CAS No. 174264-47-2

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

Cat. No.: B019281
CAS No.: 174264-47-2
M. Wt: 587.8 g/mol
InChI Key: LVZAJJMYYKOTDQ-UHFFFAOYSA-N
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Description

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is characterized by the presence of a tert-butyldimethylsilyl group and a hydroxy group at specific positions on the Raloxifene molecule. It is primarily used in research settings to study the pharmacological properties and potential therapeutic applications of Raloxifene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene typically involves the protection of the hydroxy group on Raloxifene using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane. The reaction conditions are generally mild, with the reaction mixture being stirred at room temperature for several hours.

Industrial Production Methods

While specific industrial production methods for 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The tert-butyldimethylsilyl group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.

Scientific Research Applications

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and stability of silyl-protected hydroxy groups.

    Biology: Researchers use it to investigate the biological activity of Raloxifene derivatives and their interactions with estrogen receptors.

    Medicine: The compound is studied for its potential therapeutic applications in treating conditions like osteoporosis and breast cancer.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    Raloxifene: The parent compound, which lacks the tert-butyldimethylsilyl group.

    4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene: A positional isomer with the silyl group at a different position.

    6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4: A deuterated analog used in isotope labeling studies.

Uniqueness

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene is unique due to its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and selectivity for estrogen receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZAJJMYYKOTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41NO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443288
Record name 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174264-47-2
Record name 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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